molecular formula C18H17BrN4OS2 B2519917 1-((3-bromobenzyl)thio)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189482-20-9

1-((3-bromobenzyl)thio)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2519917
CAS No.: 1189482-20-9
M. Wt: 449.39
InChI Key: CZZJPHCDDXLBAG-UHFFFAOYSA-N
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Description

1-((3-bromobenzyl)thio)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C18H17BrN4OS2 and its molecular weight is 449.39. The purity is usually 95%.
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Scientific Research Applications

Biological and Pharmacological Activities

1,2,4-Triazole derivatives have been extensively studied for their broad-spectrum antibacterial activity against various clinically significant organisms, including drug-resistant strains. These compounds, particularly triazole-containing hybrids, have shown potential as novel anti-S. aureus agents, demonstrating mechanisms of action that may include inhibition of DNA gyrase, topoisomerase IV, and other bacterial proteins essential for cell viability (Jie Li & Junwei Zhang, 2021).

Chemical Synthesis and Reactivity

The synthesis of 1,2,4-triazole derivatives involves innovative strategies that have been refined to enhance the efficiency of producing these compounds. These methodologies aim at developing new chemical entities with potential therapeutic applications. The review of patents in this area highlights the interest in novel triazoles with diverse biological activities, including anti-inflammatory, antimicrobial, and antiviral properties (V. Ferreira et al., 2013).

Applications in Medicinal Chemistry

Triazole derivatives are prominent in the development of new drugs due to their structural versatility and significant biological activities. These activities range from antimicrobial to anticancer properties, highlighting the importance of 1,2,4-triazole scaffolds in drug discovery. The exploration of these compounds has led to the identification of new therapeutic agents with enhanced efficacy and safety profiles (M. V. Ohloblina, 2022).

Future Directions

The future research directions for this compound could include further exploration of its potential biological activities, as well as optimization of its synthesis. Additionally, studies could be conducted to better understand its physical and chemical properties .

Properties

IUPAC Name

12-[(3-bromophenyl)methylsulfanyl]-8-butyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4OS2/c1-2-3-8-22-16(24)15-14(7-9-25-15)23-17(22)20-21-18(23)26-11-12-5-4-6-13(19)10-12/h4-7,9-10H,2-3,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZJPHCDDXLBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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